molecular formula C10H12Cl2N2O2 B1439882 3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1219948-51-2

3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride

Cat. No.: B1439882
CAS No.: 1219948-51-2
M. Wt: 263.12 g/mol
InChI Key: FEAICCGHTUEXGO-UHFFFAOYSA-N
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Description

3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound that belongs to the class of pyridinecarboxylates. It is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a chloro substituent at the 4-position and a carboxylate group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Chloro Group: The chloro substituent can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Esterification: The carboxylate group can be introduced through esterification reactions using reagents such as alcohols and acid chlorides.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide in anhydrous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-pyridinecarboxylic acid
  • 3-Pyrrolidinyl 2-pyridinecarboxylate
  • 4-Chloro-3-pyrrolidinylpyridine

Uniqueness

3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride is unique due to the specific combination of its functional groups and structural features. The presence of both the pyrrolidine and pyridine rings, along with the chloro and carboxylate groups, imparts distinct chemical properties that make it valuable for various research applications.

Properties

IUPAC Name

pyrrolidin-3-yl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2.ClH/c11-7-1-4-13-9(5-7)10(14)15-8-2-3-12-6-8;/h1,4-5,8,12H,2-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAICCGHTUEXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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